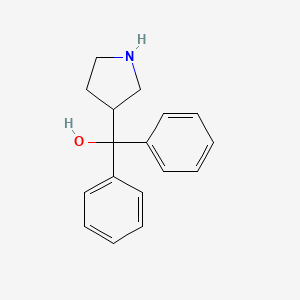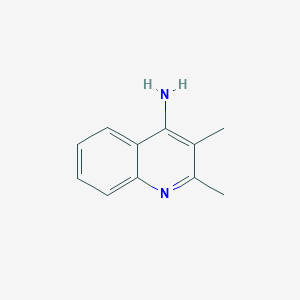
Diphenyl-pyrrolidin-3-YL-methanol
Vue d'ensemble
Description
Diphenyl-pyrrolidin-3-YL-methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxyl group and two phenyl groups. This compound is known for its role as a norepinephrine-dopamine reuptake inhibitor, making it of interest in both medicinal chemistry and recreational drug use .
Mécanisme D'action
Target of Action
Diphenyl-pyrrolidin-3-YL-methanol is a complex compound that interacts with various targets in the body. Compounds with a pyrrolidine ring, like this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological effects, depending on their specific structure and the targets they interact with .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl-pyrrolidin-3-YL-methanol can be synthesized through various methods, including the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the production of the desired enantiomer. The Corey-Bakshi-Shibata reduction is one such method, which uses chiral oxazaborolidines to achieve high enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl-pyrrolidin-3-YL-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of diphenyl-pyrrolidin-3-one.
Reduction: Formation of diphenyl-pyrrolidin-3-amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Applications De Recherche Scientifique
Diphenyl-pyrrolidin-3-YL-methanol has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Desoxy-diphenylprolinol: Similar structure but lacks the hydroxyl group.
Pipradrol: Another norepinephrine-dopamine reuptake inhibitor with a different core structure.
Prolinol: A simpler analog with a single phenyl group and a hydroxyl group on the pyrrolidine ring.
Uniqueness: Diphenyl-pyrrolidin-3-YL-methanol is unique due to its specific substitution pattern, which provides distinct pharmacological properties compared to its analogs. The presence of two phenyl groups and a hydroxyl group on the pyrrolidine ring contributes to its high affinity for norepinephrine and dopamine transporters .
Propriétés
IUPAC Name |
diphenyl(pyrrolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-11-12-18-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18-19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADTSCQUFGYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662835 | |
| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-19-1 | |
| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1](/img/structure/B3272679.png)
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)



![Benzene, [(1E)-5-bromo-1-pentenyl]-](/img/structure/B3272719.png)
![Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione](/img/structure/B3272721.png)





![Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy-](/img/structure/B3272763.png)

